(8-Methoxyquinolin-2-yl)methanamine
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Overview
Description
(8-Methoxyquinolin-2-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a methoxy group at the 8th position and a methanamine group at the 2nd position on the quinoline ring, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Functional Group Introduction: The methanamine group is introduced at the 2nd position through a series of reactions, including nitration, reduction, and substitution reactions.
Reaction Conditions: Common reagents used in these reactions include nitric acid, tin chloride, and ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(8-Methoxyquinolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Hydroxyquinolin-2-yl)methanamine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(8-Methoxyquinolin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of fluorescent probes for metal ion detection.
Mechanism of Action
The mechanism of action of (8-Methoxyquinolin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
(7-Methoxyquinolin-8-yl)methanamine: Similar structure but with the methoxy group at the 7th position.
2-Methyl-8-quinolinol: Features a methyl group instead of a methanamine group.
Uniqueness
(8-Methoxyquinolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methanamine groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(8-methoxyquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7,12H2,1H3 |
InChI Key |
CFBRBEUTBXFISJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN |
Origin of Product |
United States |
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